molecular formula C18H18N4O3S B2716124 7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872838-25-0

7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2716124
CAS No.: 872838-25-0
M. Wt: 370.43
InChI Key: WOUZSGQHPFZVQQ-UHFFFAOYSA-N
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Description

7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a prop-2-enylsulfanyl group attached to a pyrimido[4,5-d]pyrimidine-2,4-dione core. Compounds of this nature are often studied for their potential pharmacological and industrial applications.

Mechanism of Action

Target of Action

The primary target of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione interacts with PARP-1, a known sensor of DNA damage . PARP-1 is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Pharmacokinetics

It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione are largely determined by its interactions with various biomolecules. This compound has been found to interact with enzymes such as Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound acts as an inhibitor of PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Cellular Effects

In cellular contexts, 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione has been shown to have significant effects on cell function. It has been observed to inhibit cell proliferation in MCF-7 and HCT116 human cancer cell lines . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is likely linked to its inhibitory activity towards PARP-1 .

Molecular Mechanism

The molecular mechanism of action of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione involves its binding interactions with biomolecules and its effects on gene expression. The compound’s pyrimido[4,5-d][1,3]oxazin-2-one core occupies the pocket adjacent to the hinge region of the PARP-1 enzyme, forming classic bidentate hydrogen bond interactions with the backbone of Met477 . This interaction inhibits the activity of PARP-1, leading to the observed cellular effects .

Temporal Effects in Laboratory Settings

The compound’s inhibitory activity towards PARP-1 and its anti-proliferative activity against cancer cell lines suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity towards PARP-1, it is possible that this compound may interact with enzymes or cofactors involved in DNA repair pathways .

Subcellular Localization

Given its interactions with PARP-1, it is likely that this compound may be localized to regions of the cell where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-methoxybenzaldehyde, with pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts and solvents like DMF (dimethylformamide) and require specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and employing industrial reactors to maintain consistent temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-(2-methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-5-10-26-16-13-15(21(2)18(24)22(3)17(13)23)19-14(20-16)11-8-6-7-9-12(11)25-4/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUZSGQHPFZVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=C)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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